Shikimic acid

概要

説明

シキミ酸は、シキミ酸としても知られており、シクロヘキセン、シクリトール、およびシクロヘキサンカルボン酸です。植物や微生物において重要な生化学的代謝産物です。 「シキミ酸」という名前は、1885年に初めて単離された日本の花であるシキミ(Illicium anisatum)に由来しています 。 シキミ酸は、シキミ酸経路において重要な役割を果たしており、この経路は、細菌、古細菌、真菌、藻類、一部の原生動物、および植物が、葉酸やトリプトファン、フェニルアラニン、チロシンなどの芳香族アミノ酸の生合成に使用している7段階の代謝経路です .

準備方法

合成経路と反応条件

シキミ酸は、シキミ酸経路を通じて合成することができ、この経路は、ホスホエノールピルビン酸とエリスロース4-リン酸を、シキミ酸、そして最終的にはコリスミ酸に変換する7段階の代謝経路です 。この経路には、以下のステップが含まれます。

- DAHPシンターゼによって触媒される、ホスホエノールピルビン酸とエリスロース4-リン酸の縮合によって3-デオキシ-D-アラビノヘプツロソネート-7-リン酸が形成される。

- DHQシンターゼによる3-デオキシ-D-アラビノヘプツロソネート-7-リン酸から3-デヒドロキネートへの変換。

- DHQデヒドラターゼによる3-デヒドロキネートの脱水による3-デヒドロシキミ酸への変換。

- シキミ酸デヒドロゲナーゼによる3-デヒドロシキミ酸のシキミ酸への還元。

- シキミ酸キナーゼによるシキミ酸のシキミ酸3-リン酸へのリン酸化。

- EPSPシンターゼによるシキミ酸3-リン酸の5-エノールピルビルシキミ酸3-リン酸への変換。

- コリスミ酸シンターゼによる5-エノールピルビルシキミ酸3-リン酸のコリスミ酸への変換 .

工業生産方法

シキミ酸の工業生産には、代謝工学と合成生物学のアプローチを用いた微生物による生合成が用いられることが多いです。 この方法は、植物由来の方法と比較して、より持続可能で、コスト効率が高く、環境に優しいです 。 競合する経路を不活性化し、重要な前駆体の細胞内レベルを高め、律速酵素を過剰発現させることで、シキミ酸高生産株を構築することができます .

化学反応の分析

反応の種類

シキミ酸は、以下を含むさまざまな化学反応を起こします。

酸化: シキミ酸は酸化されてキナ酸を形成することができます。

還元: シキミ酸の還元により、シキミ酸3-リン酸が生成されます。

一般的な試薬と条件

シキミ酸を含む反応で一般的に使用される試薬には、以下が含まれます。

酸化剤: 酸化反応用。

還元剤: 還元反応用。

リン酸化剤: リン酸化反応用.

主要な生成物

シキミ酸を含む反応から生成される主要な生成物には、以下が含まれます。

キナ酸: 酸化によって生成されます。

シキミ酸3-リン酸: リン酸化によって生成されます。

コリスミ酸: シキミ酸経路を通じて生成されます.

科学研究への応用

シキミ酸は、以下を含む多くの科学研究への応用があります。

化学: さまざまな芳香族化合物の合成のための前駆体として使用されます。

生物学: 植物や微生物における芳香族アミノ酸の生合成において重要な役割を果たしています。

医学: シキミ酸は、インフルエンザの治療に使用される抗ウイルス薬であるオセルタミビル(タミフル®)の生産における重要な中間体です.

科学的研究の応用

Pharmaceutical Applications

Shikimic acid is most notably recognized for its role in the production of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza. The demand for SA has surged due to the need for effective treatments against seasonal and pandemic influenza strains, particularly H1N1 and H5N1.

Key Pharmaceutical Uses:

- Antiviral Agent: SA is a precursor for oseltamivir phosphate, which inhibits the neuraminidase enzyme critical for viral replication .

- Antipyretic and Analgesic: It exhibits properties that can reduce fever and alleviate pain, making it relevant in pain management therapies .

- Antioxidant and Anti-inflammatory: SA has been studied for its potential to mitigate oxidative stress and inflammation, contributing to its therapeutic profile .

Biotechnological Applications

The production of this compound through biotechnological means has gained traction as traditional extraction from plant sources is often insufficient to meet pharmaceutical demands. Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled efficient production of SA.

Biotechnological Advances:

- Metabolic Engineering: Strains of E. coli have been engineered to enhance SA production, achieving yields up to 71 g/L with high conversion rates . This approach allows for sustainable production methods that can scale up according to demand.

- Dynamic Flux Balance Analysis (dFBA): This method has been employed to optimize the metabolic pathways involved in SA production, ensuring efficient utilization of substrates like glucose .

Agricultural Applications

This compound also plays a role in agriculture, particularly as a target for herbicides like glyphosate (Roundup). Glyphosate inhibits the shikimate pathway in plants, which is essential for synthesizing aromatic amino acids.

Agricultural Implications:

- Herbicide Mechanism: Glyphosate targets the enzyme EPSP synthase in the shikimate pathway, effectively killing weeds without affecting animals or humans that do not possess this pathway .

- Potential as a Natural Herbicide: Research into natural compounds related to SA may lead to the development of environmentally friendly herbicides.

Case Study 1: Oseltamivir Production

A study highlighted the extraction of this compound from Illicium species, where traditional methods yield about 17% SA from dried plant material. However, biotechnological methods have shown promise in producing higher quantities more efficiently .

Case Study 2: Metabolic Engineering Success

Research demonstrated that engineered strains of E. coli could produce significant amounts of this compound under optimized conditions. These advancements are crucial for meeting global demands during influenza outbreaks .

作用機序

シキミ酸経路は、一連の酵素反応を通じて働き、ホスホエノールピルビン酸とエリスロース4-リン酸をコリスミ酸に変換します。この経路には、7つの触媒反応が含まれており、各反応は特定の酵素によって触媒されます。 関与する酵素には、DAHPシンターゼ、DHQシンターゼ、DHQデヒドラターゼ、シキミ酸デヒドロゲナーゼ、シキミ酸キナーゼ、EPSPシンターゼ、およびコリスミ酸シンターゼがあります 。 この経路は、芳香族アミノ酸およびその他の必須代謝産物の生合成に不可欠です .

類似化合物との比較

シキミ酸は、キナ酸、クロロゲン酸、没食子酸、ピロガロール、カテコール など、シキミ酸経路に関与する他の化合物と類似しています。

- キナ酸

- クロロゲン酸

- 没食子酸

- ピロガロール

- カテコール

独自性

シキミ酸は、芳香族アミノ酸およびその他の重要な代謝産物の生合成に不可欠なシキミ酸経路における重要な中間体としての役割を持つため、独特です。 シキミ酸経路を持たない動物とは異なり、植物や微生物は、代謝ニーズのためにこの経路に依存しています .

生物活性

Shikimic acid (SA) is a naturally occurring compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from recent studies, highlighting its mechanisms of action, and presenting relevant data in tabular form.

This compound is a hydroaromatic compound primarily derived from the fruit of the star anise tree (Illicium verum). It plays a crucial role as an intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria but is absent in mammals. This unique metabolic pathway makes SA a target for developing antimicrobial agents that are non-toxic to humans .

Biological Activities

Numerous studies have demonstrated that this compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : SA can mitigate oxidative stress, which is implicated in various chronic diseases such as diabetes and neurodegenerative disorders .

- Antiviral Properties : As a precursor for oseltamivir phosphate (Tamiflu), SA is crucial in treating influenza viruses .

- Anti-inflammatory Effects : SA has been shown to inhibit pro-inflammatory mediators and pathways, particularly in models of neuroinflammation .

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains through inhibition of specific enzymes in the shikimate pathway .

- Neuroprotective Effects : Research indicates that SA can protect neuronal cells from damage caused by inflammation and oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of NF-κB Pathway : SA suppresses neuro-inflammation by inhibiting the NF-κB signaling pathway, which is often activated during inflammatory responses .

- Activation of AKT/Nrf2 Pathway : This pathway is involved in cellular defense mechanisms against oxidative stress and inflammation, further highlighting SA's protective roles .

- Enzyme Inhibition : SA derivatives have been synthesized to inhibit shikimate dehydrogenase (SDH), demonstrating potential as antibacterial agents .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound along with relevant studies:

Case Studies

- Neuroinflammation in Parkinson's Disease : A study investigated the effects of SA on LPS-induced neuroinflammation in mouse models. Results indicated that SA significantly reduced behavioral deficits and neurological damage by inhibiting inflammatory mediators and promoting neuroprotection through the AKT/Nrf2 pathway activation .

- Antibacterial Activity Against E. coli : Research focused on synthesizing SA derivatives showed promising antibacterial activity against Escherichia coli, with certain compounds exhibiting IC50 values around 588 µM, indicating effective enzyme inhibition .

特性

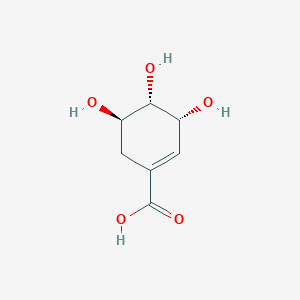

IUPAC Name |

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032039 | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from methanol/ethyl acetate | |

CAS No. |

138-59-0 | |

| Record name | Shikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184.5 °C, 186 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。